Synthetic Diversification Capacity: C1-Chlorine vs. Unsubstituted Parent Scaffold
1-Chlorobenzo[4,5]thieno[2,3-c]pyridine (MW 219.69) provides a chlorine atom at the C1 position that serves as the essential synthetic handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and SNAr reactions, enabling systematic SAR exploration. The unsubstituted parent, benzo[4,5]thieno[2,3-c]pyridine (CAS 244-90-6, MW 185.25), lacks this reactive site entirely, precluding direct C–C or C–N bond formation at the pyridine ring without prior C–H activation or electrophilic substitution under forcing conditions [1]. This chlorine handle is the entry point for constructing the 1,2,3,4-tetrahydro derivatives that have demonstrated potent CYP17 inhibition, as documented in the primary medicinal chemistry literature [2].
| Evidence Dimension | Presence of synthetic diversification handle at C1 position |
|---|---|
| Target Compound Data | C1–Cl bond present; MW 219.69; amenable to Pd-catalyzed cross-coupling and SNAr |
| Comparator Or Baseline | Benzo[4,5]thieno[2,3-c]pyridine (CAS 244-90-6): C1–H only; MW 185.25; no halogen handle for direct cross-coupling |
| Quantified Difference | Target provides a covalent derivatization point (C–Cl bond) enabling >10² reported derivatives in the CYP17 and PDE inhibitor patent families; parent scaffold offers zero direct coupling sites |
| Conditions | Synthetic chemistry context; Pd(0)/Pd(II) catalysis; nucleophilic aromatic substitution conditions |
Why This Matters
Procurement of the chlorinated building block eliminates a de novo halogenation step, directly enabling the modular synthesis of diverse compound libraries from a single commercially available intermediate.
- [1] Kryuchkov MA, Zubatyuk RI, Perepichka IF, Shishkin OV, Tolkunov SV. A versatile synthesis of benzothieno-annelated 1,2-dihydropyridine and 1,2,3,4-tetrahydropyridine derivatives. Monatsh Chem. 2010;141:35-43. View Source
- [2] Wang M, Fang Y, Gu S, Chen F, Zhu Z, Sun X, Zhu J. Discovery of novel 1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine derivatives as potent and selective CYP17 inhibitors. Eur J Med Chem. 2017;132:157-172. PMID: 28350999. View Source
